4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid
Overview
Description
4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid: is a complex organic compound characterized by its bromo, fluoro, and ethoxycarbonyl functional groups attached to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromo group to a carboxylic acid derivative.
Reduction: : Reduction of the carbazole core to produce tetrahydro derivatives.
Substitution: : Replacement of the bromo or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or sodium azide (NaN₃).
Major Products Formed
Oxidation: : Formation of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1,4-dicarboxylic acid.
Reduction: : Production of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Carbazole derivatives: : Other carbazole-based compounds with different substituents.
Fluoro- and bromo-substituted aromatic compounds: : Compounds with similar halogenation patterns but different core structures.
These compounds may have similar applications but differ in their reactivity and biological activity due to variations in their chemical structure.
Biological Activity
4-Bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Carbazole backbone : A fused bicyclic structure known for its diverse biological activities.
- Bromo and fluoro substituents : These halogen groups can influence the compound's reactivity and biological interactions.
- Ethoxycarbonyl group : This moiety may enhance solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that carbazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole have been evaluated against various cancer cell lines.
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound 1 | A549 (Lung) | 5.9 | Induction of apoptosis |
Compound 2 | HEP2 (Laryngeal) | 1.61 | Cell cycle arrest |
Compound 3 | EAC (Ehrlich's Ascites Carcinoma) | 25.7 | Inhibition of proliferation |
These compounds often exhibit their effects through the induction of apoptosis and cell cycle arrest at specific phases, particularly the G1 phase .
The mechanisms underlying the anticancer activity of carbazole derivatives typically involve:
- Apoptosis Induction : Many studies report that these compounds activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at critical checkpoints, preventing further proliferation.
- Kinase Inhibition : Certain derivatives selectively inhibit kinases involved in cancer progression, such as Aurora A kinase .
Structure-Activity Relationship (SAR)
The SAR analysis of carbazole derivatives indicates that:
- The presence of electron-donating groups enhances anticancer activity.
- Halogen substitutions (bromo and fluoro) can significantly affect the compound's efficacy and selectivity against cancer cells.
For example, the introduction of a fluoro group at the para position has been linked to increased cytotoxicity against lung carcinoma cell lines .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on N-substituted Carbazoles : A series of N-substituted carbazoles were tested on A549 lung carcinoma cells. The most active compounds showed IC50 values as low as 5.9 µg/mL, indicating strong antitumor potential .
- Evaluation Against HEP2 Cells : Another study demonstrated that specific carbazole derivatives could inhibit cell growth in laryngeal carcinoma cells with IC50 values around 1.61 µg/mL .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to target proteins involved in cell signaling pathways, further elucidating their mechanisms of action .
Properties
IUPAC Name |
4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO4/c1-2-23-16(22)7-3-4-8-11(5-7)19-14-9(15(20)21)6-10(18)13(17)12(8)14/h6-7,19H,2-5H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNUCGNIFMKZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)O)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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